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Compound Name:
6-chloro-N-cyclopropylpyrazin-2-

amine

CAS No.: 941294-47-9

Cat. No.: B1462914

Get Quote

Critical Intermediate for Kinase & GPCR Ligand
Discovery[1]
Executive Summary
6-chloro-N-cyclopropylpyrazin-2-amine (CAS: 941294-47-9) represents a high-value

scaffold in modern medicinal chemistry, serving as a "linchpin" intermediate.[1] Its utility stems

from the electronic asymmetry of the pyrazine core: the C2-amino substituent deactivates the

ring sufficiently to prevent immediate bis-substitution, while the C6-chlorine atom remains a

viable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

This molecule is frequently utilized in the synthesis of ATR inhibitors (e.g., Vertex

Pharmaceuticals candidates) and P2X3 antagonists, where the cyclopropyl moiety provides

metabolic stability (blocking dealkylation) and favorable conformational entropy compared to

flexible alkyl chains.
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Part 1: Structural Analysis & Physicochemical
Properties
The molecule features a pyrazine ring substituted at the 2-position with a cyclopropylamino

group and at the 6-position with a chlorine atom. The cyclopropyl group acts as a bioisostere

for isopropyl or ethyl groups but introduces significant ring strain (~27.5 kcal/mol) and alters the

pKa of the adjacent amine.

Key Physicochemical Data
Property Value / Description Significance

CAS Number 941294-47-9
Unique Identifier for

procurement/patents.[1]

Molecular Formula Base structure.[2]

Molecular Weight 169.61 g/mol

Fragment-based drug

discovery (FBDD) compliant

(<200 Da).[1]

LogP (Predicted) ~1.6 - 1.9
Moderate lipophilicity; good

membrane permeability.[1]

pKa (Conjugate Acid) ~2.5 - 3.0

The pyrazine nitrogens are

weakly basic; the exocyclic

amine is delocalized.

H-Bond Donors 1 (NH)
Critical for hinge-binding in

kinase targets.[1]

H-Bond Acceptors 3 (N)
Interaction points for solvent or

receptor residues.[1]

Electronic Environment
C2-Position (Amino): The nitrogen lone pair donates electron density into the pyrazine ring

via resonance (+M effect). This increases electron density at C3 and C5, but also generally

deactivates the ring toward further nucleophilic attack compared to the dichloro-precursor.
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C6-Position (Chloro): The chlorine atom exerts an inductive electron-withdrawing effect (-I),

activating the C6 carbon for oxidative addition by transition metals (e.g., Pd(0)).[1]

Part 2: Synthetic Engineering (Autonomy & Logic)
The synthesis of 6-chloro-N-cyclopropylpyrazin-2-amine is a classic example of

regioselective Nucleophilic Aromatic Substitution (

).[1]

The Precursor Strategy
The starting material is 2,6-dichloropyrazine. Because this molecule is symmetric, the first

substitution can occur at either C2 or C6 with equal probability, yielding the same product. The

engineering challenge is stoichiometric control to prevent the formation of the bis-substituted

byproduct (2,6-dicyclopropylaminopyrazine).

Reaction Workflow Diagram
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Figure 1: Reaction logic flow for the mono-amination of 2,6-dichloropyrazine. Note the "red"

path indicating the over-reaction risk.

Detailed Experimental Protocol
Objective: Synthesis of 6-chloro-N-cyclopropylpyrazin-2-amine on a 10g scale.

Reagents:
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2,6-Dichloropyrazine (1.0 eq, 14.9 g)

Cyclopropylamine (1.1 eq, 6.3 g) – Slight excess ensures conversion but limits bis-

substitution.

Diisopropylethylamine (DIPEA) (1.5 eq) – Base to quench HCl.

Ethanol (Absolute) or THF – Solvent.

Step-by-Step Methodology:

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, dissolve 2,6-dichloropyrazine (14.9 g) in Ethanol (100 mL).

Addition: Cool the solution to 0°C (ice bath). Add DIPEA (19.4 g) followed by the slow,

dropwise addition of Cyclopropylamine (6.3 g). Causality: Low temperature addition prevents

localized "hot spots" of high amine concentration that favor bis-substitution.[1]

Reaction: Allow the mixture to warm to room temperature (RT). Monitor by TLC

(Hexane:EtOAc 4:1) or LC-MS.[1] If reaction is sluggish after 2 hours, heat to 50°C. Note: Do

not exceed 70°C to avoid bis-substitution.

Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in Ethyl

Acetate (150 mL) and wash with water (2 x 50 mL) and Brine (50 mL).

Drying: Dry the organic layer over anhydrous

, filter, and concentrate.

Purification: The crude material is often pure enough (>90%), but can be recrystallized from

Hexane/Ether or purified via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Part 3: Structural Validation (QC)
Trustworthiness in chemical synthesis requires rigorous characterization.

Predicted NMR Profile ( NMR, 400 MHz, )
8.05 ppm (s, 1H): Pyrazine ring proton at C3 (deshielded by adjacent N and Cl).
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7.75 ppm (s, 1H): Pyrazine ring proton at C5.

5.40 ppm (br s, 1H): N-H proton (exchangeable).

2.45 ppm (m, 1H): Cyclopropyl CH (methine).

0.85 ppm (m, 2H): Cyclopropyl

(cis to ring).

0.55 ppm (m, 2H): Cyclopropyl

(trans to ring).

Mass Spectrometry (LC-MS)
Ionization: ESI+

Pattern: Distinct Chlorine isotope pattern (

ratio of 3:1).

Peaks: m/z 170.04 (

,

) and 172.04 (

,

).

Part 4: Downstream Functionalization &
Applications
The 6-chloro substituent is the "payload handle." It is less reactive than the starting dichloride

but highly suitable for Palladium-catalyzed coupling.

Functionalization Logic Diagram
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Suzuki-Miyaura Coupling Buchwald-Hartwig Amination
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Figure 2: Divergent synthesis pathways from the core scaffold.[1]

Case Study: ATR Inhibitor Synthesis
In the development of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors, this

scaffold is often coupled with an aryl boronic acid (e.g., an indole or sulfone derivative).[3] The

cyclopropyl group sits in a hydrophobic pocket of the enzyme, while the pyrazine nitrogens

interact with the hinge region (Valine/Leucine residues).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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